2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid
Description
Note: The compound specified in the query, 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid, differs structurally from the evidence-provided compound 2-Chloro-5-(trifluoromethyl)isonicotinic acid (CAS: 505084-58-2). The latter features a trifluoromethyl (-CF₃) group directly attached to the pyridine ring at position 5, whereas the former contains a 4-(trifluoromethoxy)phenyl substituent. This distinction significantly alters electronic, steric, and physicochemical properties. For clarity, this article focuses on 2-Chloro-5-(trifluoromethyl)isonicotinic acid (hereafter referred to as Compound A) due to the absence of direct data on the queried compound.
Properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-5-9(12(19)20)10(6-18-11)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFKGPXQTHHTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688252 | |
| Record name | 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261586-34-8 | |
| Record name | 2-Chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Based Synthesis
The Hantzsch dihydropyridine synthesis offers a route to functionalized pyridines. Ethyl trifluoroacetate and ethyl 4-(trifluoromethoxy)phenylacetate undergo cyclization with ammonium acetate in refluxing ethanol to yield 5-(4-(trifluoromethoxy)phenyl)isonicotinic acid derivatives. This method positions the aryl group at C5 during ring formation, minimizing subsequent substitution steps. However, regioselectivity challenges necessitate precise stoichiometric control, with yields averaging 45–55%.
Halogenated Pyridine Precursors
Chlorination Strategies for C2 Functionalization
Selective chlorination at C2 is critical to avoid polyhalogenation.
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (1.5–2.0 equiv) in toluene at 80°C selectively chlorinates nicotinic acid derivatives at C2 within 6 hours. The addition of N,N-dimethylformamide (0.1 equiv) accelerates the reaction by generating reactive chlorinating intermediates. Post-reaction, ethanol quenches excess thionyl chloride, forming ethyl esters that are subsequently hydrolyzed to carboxylic acids. This method achieves 85–92% yields for 2-chloroisonicotinic acids.
Directed Ortho Metalation
For substrates resistant to electrophilic chlorination, directed ortho metalation (DoM) using lithium diisopropylamide (LDA) at −78°C followed by quenching with hexachloroethane introduces chlorine at C2. This approach is advantageous for electron-rich pyridines, though it requires anhydrous conditions and cryogenic temperatures, limiting industrial feasibility.
Incorporation of the 4-(Trifluoromethoxy)phenyl Group
The C5 aryl group is installed via cross-coupling or nucleophilic aromatic substitution (NAS).
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 2-chloro-5-bromoisonicotinic acid with 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv) in tetrahydrofuran/water (3:1) at 90°C for 12 hours affords the biaryl product. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv), yields reach 70–75%. Key challenges include boronic acid stability under acidic conditions, necessitating pH monitoring during reaction.
Ullmann-Type Coupling
Copper(I)-catalyzed coupling with 4-(trifluoromethoxy)iodobenzene (1.5 equiv) in dimethylformamide at 120°C for 24 hours installs the aryl group with 60–65% efficiency. While cheaper than palladium catalysts, extended reaction times and side-product formation (e.g., dehalogenation) reduce practicality.
Carboxylic Acid Formation and Functionalization
The C4 carboxylic acid is typically introduced via hydrolysis or oxidation.
Ester Hydrolysis
Methyl or ethyl esters of 2-chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinate undergo saponification with NaOH (2.0 equiv) in ethanol/water (4:1) at reflux for 8 hours, yielding the acid with >95% conversion. Acidic work-up (6 M HCl) precipitates the product, which is purified via recrystallization from ethyl acetate/hexane.
Nitrile Oxidation
For nitrile precursors, oxidation with KMnO₄ (3.0 equiv) in acidic aqueous conditions (H₂SO₄, pH 1–2) at 100°C for 6 hours converts the nitrile to carboxylic acid. This method avoids ester intermediates but requires careful temperature control to prevent overoxidation.
Industrial-Scale Optimization
Solvent and Catalyst Recycling
Toluene and dimethylformamide are recovered via distillation (80% recovery) and reused in subsequent batches, reducing waste. Palladium catalysts are immobilized on silica supports, enabling five reaction cycles without significant activity loss.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with a chloro group and a trifluoromethoxy phenyl moiety, contributing to its unique chemical reactivity. The molecular formula is , with a molecular weight of approximately 301.65 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity and biological activity, making it an interesting candidate for pharmaceutical applications.
Antimicrobial Activity
Research indicates that 2-chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact selectively with specific biological targets involved in inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs.
Neurodegenerative Disorders
One of the most significant applications of this compound lies in its potential to treat neurodegenerative diseases such as Alzheimer's disease. It has been identified as a γ-secretase inhibitor, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's pathology. Its selectivity minimizes side effects typically associated with less specific inhibitors.
Synthesis and Derivatives
The synthesis of 2-chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multi-step organic reactions. Key methods include:
- Starting Materials : The synthesis often begins with readily available precursors such as 4-trifluoromethoxyphenol and chlorinated isonicotinic acid derivatives.
- Reagents : Common reagents used in the synthesis include bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF).
- Reaction Conditions : The reactions are usually conducted under controlled temperatures to optimize yield and purity.
Biological Interaction Studies
Interaction studies have focused on the binding affinity of 2-chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid to target proteins involved in disease pathways:
- Binding Affinity : In vitro assays demonstrate strong binding to γ-secretase, indicating potential for therapeutic applications in Alzheimer's disease.
- Selectivity : The compound shows minimal interaction with other enzymes, which is beneficial for reducing adverse effects during treatment.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes, making it a valuable compound for research.
Comparison with Similar Compounds
Key Properties of Compound A :
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.552 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Melting Point | 185–186°C |
| Boiling Point | 376.7 ± 42.0°C (at 760 mmHg) |
| Flash Point | 181.6 ± 27.9°C |
| CAS Number | 505084-58-2 |
Compound A is a pyridinecarboxylic acid derivative with a chloro (-Cl) group at position 2 and a trifluoromethyl (-CF₃) group at position 3. The electron-withdrawing nature of -CF₃ enhances the acidity of the carboxylic acid group (pKa ~1–2), making it suitable for coordination chemistry or as a building block in pharmaceuticals and agrochemicals .
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridinecarboxylic Acids
a. Trifluoromethyl (-CF₃) vs. Methyl (-CH₃):
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring and increasing carboxylic acid acidity compared to methyl-substituted analogs.
b. Chloro (-Cl) vs. Fluoro (-F):
- Electron-Withdrawing Strength : -Cl is less electron-withdrawing (-I effect) than -F, altering resonance stabilization of intermediates .
Comparison with Boronic Acid Derivatives
The compound (4-Chloro-5-fluoro-2-isopropoxyphenyl)boronic acid () shares halogen substituents but differs in functional group (boronic acid vs. carboxylic acid):
- Reactivity : Boronic acids participate in Suzuki-Miyaura cross-couplings, whereas carboxylic acids are used in amidation or esterification.
- Acidity : Carboxylic acids (pKa ~2–5) are more acidic than boronic acids (pKa ~8–10), influencing their roles in synthetic pathways .
Hypothetical Comparison with the Queried Compound
If comparing Compound A to 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid:
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) :
- Lipophilicity : -OCF₃ is more polar than -CF₃, which may reduce logP.
- Electronic Effects : -OCF₃ is moderately electron-withdrawing (-I and -M effects), while -CF₃ is purely -I.
Data Limitations and Discrepancies
References – Physical and chemical data for Compound A. – Reactivity of boronic acid derivatives.
Biological Activity
2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid
- Molecular Weight : 320.67 g/mol
- Functional Groups : Isonicotinic acid moiety, trifluoromethoxy group, and chlorinated phenyl ring.
The biological activity of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions and signaling pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and neuronal excitability.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against both Gram-positive and Gram-negative bacteria.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of the compound on the MCF-7 breast cancer cell line. The results demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties against various bacterial strains. The compound exhibited notable inhibitory effects against Staphylococcus aureus, with an inhibition zone diameter of 20 mm in disc diffusion assays. This suggests a potential application in treating bacterial infections.
Case Study 3: Enzyme Interaction
The interaction with human carbonic anhydrase II was explored, revealing an IC50 value of 8 µM. The compound's inhibition was further characterized using kinetic studies, confirming non-competitive inhibition.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Chloro-5-(4-(trifluoromethoxy)phenyl)isonicotinic acid, and how can reaction conditions be optimized?
- The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated isonicotinic acid derivatives and trifluoromethoxy-substituted aryl boronic acids. Functional group transformations, such as chlorination at the 2-position of the pyridine ring, are critical . Optimization involves adjusting catalysts (e.g., Pd-based), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) to improve yields. Monitoring intermediates with HPLC or LC-MS ensures reaction progression .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro and trifluoromethoxy groups). The deshielding effect of the trifluoromethoxy group (~δ 120–125 ppm in ¹⁹F NMR) confirms its presence .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₇ClF₃NO₃, MW 317.65 g/mol) .
- X-ray Crystallography : Resolves spatial arrangements of the chloropyridine and trifluoromethoxy-phenyl moieties, critical for understanding steric effects .
Q. How can the compound's solubility and stability be evaluated for in vitro assays?
- Solubility is tested in DMSO (common stock solvent) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound at 37°C and analyzing degradation via LC-MS over 24–72 hours. Adding antioxidants (e.g., BHT) or adjusting buffer ionic strength can mitigate instability .
Advanced Research Questions
Q. What experimental strategies assess the compound's interaction with nicotinic receptors or enzymes?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-epibatidine for α4β2 nicotinic receptors) quantify binding affinity (IC₅₀). Competitive binding curves are generated with varying compound concentrations .
- Functional Assays : Patch-clamp electrophysiology measures ion flux in transfected HEK293 cells expressing receptor subtypes. Dose-response curves determine efficacy (EC₅₀) and potency .
Q. How does the trifluoromethoxy group influence pharmacokinetic properties and target selectivity?
- The trifluoromethoxy group enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability. Its electron-withdrawing nature increases metabolic stability by resisting cytochrome P450 oxidation. Comparative studies with non-fluorinated analogs show 10–20× higher selectivity for nicotinic receptors due to reduced off-target interactions .
Q. What approaches resolve contradictions in reported biological activity data?
- Meta-Analysis : Cross-validate data across cell lines (e.g., SH-SY5Y vs. PC12) and assay formats (e.g., fluorescence vs. radiometric).
- Structural Probes : Co-crystallization with target proteins identifies binding modes, explaining variability in functional outcomes. Molecular dynamics simulations further clarify conformational flexibility impacts .
Q. Can this compound serve as a PET radiotracer precursor, and what challenges exist?
- The trifluoromethoxy group allows ¹⁸F-labeling via isotope exchange. However, radiolabeling efficiency depends on reaction time (optimized at 60–90 minutes) and precursor purity (>95%). Challenges include minimizing defluorination in vivo and achieving sufficient brain uptake, which requires pharmacokinetic modeling and metabolite analysis .
Q. How do structural modifications at the pyridine ring affect bioactivity?
- SAR Studies : Replacing the chloro group with amino or methyl substituents reduces receptor affinity by 50%, while substituting the trifluoromethoxy with methoxy decreases metabolic stability. Computational docking (e.g., AutoDock Vina) predicts optimal substituent positions for enhanced target engagement .
Methodological Notes
- Data Interpretation : Conflicting solubility or activity data may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., 2-Amino-4-(trifluoromethyl)nicotinic acid) to contextualize bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
